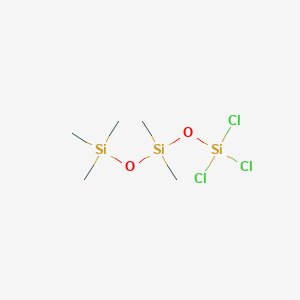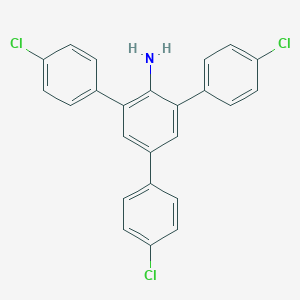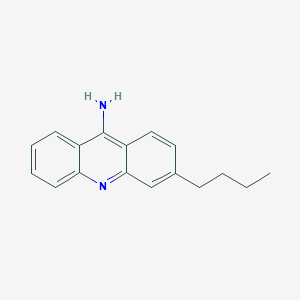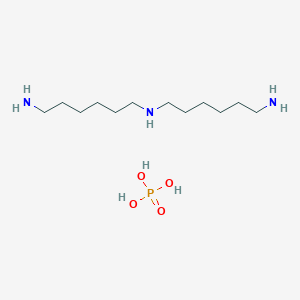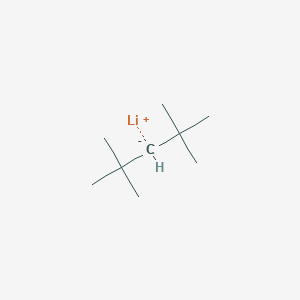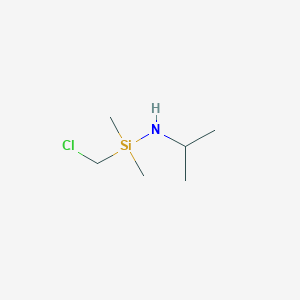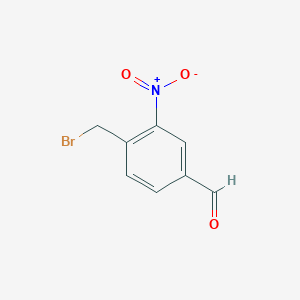![molecular formula C25H23NO3 B12559308 N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide CAS No. 144841-62-3](/img/structure/B12559308.png)
N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a phenyl group, a dioxo group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1,5-diphenylpentane-3,5-dione with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
- 3-Acetylaminophthalic Anhydride
- 1,3-Dioxo-2-isoindolineaceticacid
Comparison: N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide is unique due to its specific structure, which includes both a dioxo group and a phenylacetamide group. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
144841-62-3 |
|---|---|
Molekularformel |
C25H23NO3 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-[4-(1,5-dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H23NO3/c1-18(27)26-23-14-12-19(13-15-23)22(16-24(28)20-8-4-2-5-9-20)17-25(29)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3,(H,26,27) |
InChI-Schlüssel |
CPJNWXSLBOCTJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


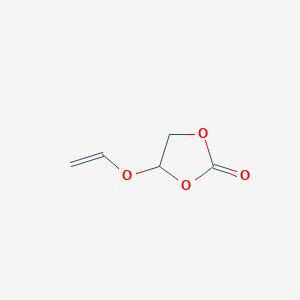
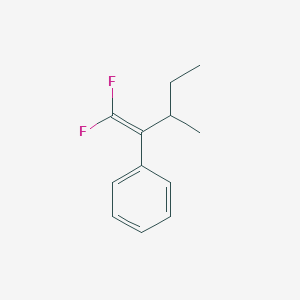
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
